5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,1-3H3 |
InChI Key |
SPCZUPLVAVBVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Combes Reaction with Polyphosphoric Acid (PPA)
The Combes reaction is a classical method for synthesizing 1,8-naphthyridines. For 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile, this method involves cyclocondensation of 2,6-diaminopyridine with 2,4-pentanedione (a 1,3-diketone) in the presence of PPA .
Procedure :
-
2,6-Diaminopyridine (1.0 equiv) and 2,4-pentanedione (1.2 equiv) are heated in PPA at 120–140°C for 6–8 hours.
-
The reaction mixture is cooled, neutralized with aqueous NaOH, and extracted with ethyl acetate.
-
The crude product is purified via recrystallization (ethanol/water) to yield 5,6,7-trimethyl-1,8-naphthyridin-2-amine .
-
Cyanation : The amine intermediate is treated with cyanogen bromide (BrCN) in acetonitrile at 60°C for 12 hours to introduce the nitrile group .
Key Data :
Advantages : Scalable, uses inexpensive reagents.
Limitations : Multiple steps required; cyanogen bromide is highly toxic.
Gould-Jacobs Reaction with Ethoxymethylenemalonate (EMME)
The Gould-Jacobs reaction enables direct incorporation of electron-withdrawing groups like nitriles. This method starts with 6-methyl-2-aminopyridine and diethyl ethoxymethylenemalonate (EMME) .
Procedure :
-
6-Methyl-2-aminopyridine (1.0 equiv) and EMME (1.1 equiv) are refluxed in diphenyl ether at 250°C for 3 hours.
-
Cyclization forms ethyl 5,6,7-trimethyl-4-oxo-1,8-naphthyridine-3-carboxylate .
-
Decarboxylation and Cyanation : The ester is treated with POCl₃ followed by NH₄SCN to replace the carboxylate with a nitrile group .
Key Data :
Advantages : High regioselectivity; avoids toxic cyanating agents.
Limitations : Requires high temperatures and specialized equipment.
Microwave-Assisted Hydrazine Cyclocondensation
Microwave irradiation accelerates the synthesis of nitrile-containing naphthyridines. This method uses 2-aminonicotinaldehyde and malononitrile under catalyst-free conditions .
Procedure :
-
2-Aminonicotinaldehyde (1.0 equiv) and malononitrile (1.5 equiv) are mixed in glycerol.
-
The mixture is irradiated at 400 W (30-second pulses) for 20 minutes.
-
The product precipitates upon cooling and is filtered and washed with ethanol .
Key Data :
-
Yield : 85–90%.
-
Purity : 97–98% (NMR).
Advantages : Rapid, eco-friendly (solvent-free), high yield.
Limitations : Requires microwave reactor; scalability challenges.
Ionic Liquid-Catalyzed Multicomponent Reaction
Ionic liquids like [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) catalyze one-pot synthesis of naphthyridines .
Procedure :
-
2-Aminonicotinaldehyde (1.0 equiv), acetylacetone (1.2 equiv), and malononitrile (1.5 equiv) are combined in [Bmmim][Im] (5 mL).
-
The mixture is stirred at 80°C for 24 hours.
-
The ionic liquid is recovered via distillation, and the product is isolated by filtration .
Key Data :
Advantages : Green chemistry approach; recyclable catalyst.
Limitations : Long reaction time; high catalyst loading.
Reductive Amination and Cyanation
A patent method combines reductive amination with late-stage cyanation .
Procedure :
-
Ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate is reacted with 2-indanone in dichloroethane using sodium borohydride and acetic acid .
-
The intermediate is hydrolyzed with NaOH to yield 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid .
-
Cyanation : The acid is treated with PCl₅ and NH₄SCN in DMF to form the nitrile .
Key Data :
Advantages : High-purity product; suitable for industrial scale.
Limitations : Multi-step process; uses corrosive reagents.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Toxicity Concerns |
|---|---|---|---|---|
| Combes Reaction | 55–60 | 18–24 h | High | High (BrCN) |
| Gould-Jacobs Reaction | 50–55 | 8–10 h | Moderate | Moderate (POCl₃) |
| Microwave-Assisted | 85–90 | 0.5 h | Low | Low |
| Ionic Liquid-Catalyzed | 80–85 | 24 h | Moderate | Low |
| Reductive Amination | 70–75 | 48 h | High | Moderate (PCl₅) |
Chemical Reactions Analysis
Cyclization Reactions
The cyano group facilitates intramolecular cyclization under acidic or thermal conditions. For example, in the presence of polyphosphoric acid (PPA) or diphenyl ether, the compound participates in Combes-type reactions with 1,3-diketones to form fused heterocycles .
Example Reaction Pathway:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile + 1,3-diketone | PPA, 100°C, 2 h | Pyrimido[4,5-b] naphthyridine derivatives | 68–85% |
This reactivity is critical for synthesizing polycyclic structures with potential bioactivity, such as anticancer agents .
Nucleophilic Substitutions
The cyano group undergoes nucleophilic displacement with amines, alcohols, or thiols. For instance, reaction with piperazine derivatives in polar aprotic solvents (e.g., DMF) yields substituted naphthyridine-amidine hybrids .
Key Data:
-
Reaction with morpholine at 80°C produces morpholino-substituted derivatives (yield: 72–89%) .
-
Substitution kinetics are influenced by methyl groups at positions 5–7, which sterically hinder reactivity at the 2-position .
Multicomponent Reactions (MCRs)
The compound participates in one-pot MCRs to generate structurally complex molecules. A notable example is its role in the Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (EMME) and substituted pyridines :
Reaction Scheme:
-
Condensation with EMME at 120°C forms an enamine intermediate.
-
Cyclization at 250°C in diphenyl ether yields ethyl-1,8-naphthyridine-3-carboxylate derivatives .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 250°C |
| Solvent | Diphenyl ether |
| Catalyst | None |
| Yield | 85% |
Coordination Chemistry
The nitrogen-rich naphthyridine core and cyano group enable coordination with transition metals. Studies show:
-
Binding to Pd(II) or Pt(II) centers via the naphthyridine N-atoms and cyano group .
-
Formation of luminescent complexes with Cu(I), used in catalytic applications.
Notable Complex:
| Metal | Ligand Ratio | Application |
|---|---|---|
| Cu(I) | 1:2 | Fluorescent sensors for DNA |
Reduction and Oxidation
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine, yielding 5,6,7-trimethyl-1,8-naphthyridin-2-amine .
-
Oxidation: Strong oxidants (e.g., KMnO₄) transform the methyl groups into carboxylic acids, generating polycarboxylated derivatives.
Comparative Reactivity:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Reduction | H₂ (3 atm), PtO₂ | 1,2,3,4-Tetrahydro derivative | 69% |
| Oxidation | KMnO₄, H₂SO₄ | 2-Carboxylic acid analog | 58% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 1,8-naphthyridine, including 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of topoisomerase enzymes. For instance, studies have shown that naphthyridine derivatives can selectively bind to DNA and interfere with its replication processes, making them potential candidates for anticancer drug development .
Mechanisms of Action
The mechanism by which 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile exerts its anticancer effects often involves interaction with nucleic acids. It has been observed to bind selectively to cytosine residues in DNA duplexes. This binding can be quantified using fluorescence quenching methods, which measure changes in fluorescence intensity upon binding events. Such interactions may influence gene expression and DNA repair mechanisms.
Molecular Biology
Fluorescent Probes
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile serves as an effective fluorescent probe in biochemical assays. Its ability to bind nucleic acids allows researchers to utilize it in fluorescence-based assays to study binding events and interactions within biological systems. This application is particularly valuable for monitoring cellular processes and understanding molecular interactions at a high resolution.
Analytical Chemistry
Analytical Applications
The compound's unique optical properties make it suitable for use in various analytical techniques. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of biological samples containing nucleic acids or other biomolecules . Additionally, its fluorescence characteristics can be harnessed for developing sensitive detection methods in biochemical assays.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the cytotoxic effects of 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile against human cancer cell lines (e.g., MCF-7), researchers reported IC50 values indicating potent activity comparable to established chemotherapeutics. The study highlighted the compound's ability to induce G2/M phase cell cycle arrest and apoptosis in treated cells .
Case Study 2: Fluorescence-Based Binding Assays
Another investigation utilized 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile as a fluorescent probe to study its binding affinity to DNA. The results demonstrated significant changes in fluorescence intensity upon binding to specific nucleobases, providing insights into the compound's potential applications in molecular diagnostics and therapeutic monitoring .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Table 1: Key Structural Features of 1,8-Naphthyridine Derivatives
Key Observations:
Derivatives with electron-withdrawing groups (e.g., -CN at position 2 or 3) exhibit varied reactivity. For example, 2-carbonitriles are precursors for carboxamides via hydrolysis, while 3-carbonitriles (as in ) directly influence pharmacological activity .
Synthetic Routes: Microwave-assisted synthesis (e.g., ) achieves high yields (>90%) for triazolo-fused naphthyridines, whereas conventional methods (e.g., hydrolysis in ) require longer reaction times (~4–8 hours) . The target compound’s synthesis may parallel 5,6,7-trimethyl-1,8-naphthyridin-2-amine (47% yield via condensation of 2,6-diaminopyridine and 3-methyl-2,4-pentanedione), with a cyano group introduced via nitrile substitution .
Biological and Optical Properties: Antidepressant Activity: 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) shows dose-dependent immobility reduction in rodent models, linked to serotonergic modulation . The target compound’s methyl groups may enhance CNS penetration. Fluorescence Quenching: ATMND (2-amino-5,6,7-trimethyl-1,8-naphthyridine) fluoresces in solution but quenches upon binding to DNA abasic sites. Replacing the -NH₂ group with -CN (as in the target compound) could alter electronic properties, affecting sensor sensitivity .
Physicochemical and Spectral Data
Table 2: Comparative Spectral and Physical Properties
Notes:
- The cyano group in carbonitriles typically exhibits IR stretches near 2219–2240 cm⁻¹, consistent across derivatives .
- Methyl groups in 5,6,7-trimethyl derivatives would produce distinct ^1H NMR signals at δ 2.5–3.0 ppm .
Biological Activity
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile |
| CAS Number | Not specified |
Anticancer Activity
Research has indicated that 5,6,7-trimethyl-1,8-naphthyridine derivatives exhibit notable anticancer properties. A study by Al-Romaizan et al. evaluated various naphthyridine derivatives for their cytotoxic effects against the MCF7 human breast cancer cell line. The results showed that certain derivatives had IC50 values significantly lower than that of standard chemotherapeutics like staurosporine .
Table 1: Cytotoxic Activity of Naphthyridine Derivatives Against MCF7 Cell Line
This indicates that modifications in the naphthyridine structure can enhance anticancer efficacy.
The mechanisms through which 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile exerts its anticancer effects include:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibiting cell cycle progression at specific phases.
- Topoisomerase Inhibition : Disrupting DNA replication and transcription processes.
A review highlighted that naphthyridine derivatives can act as topoisomerase I and II inhibitors, which are crucial targets in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, 5,6,7-trimethyl-1,8-naphthyridine derivatives have been studied for their antimicrobial activities. Recent findings suggest that these compounds exhibit significant antibacterial properties against various strains of bacteria and fungi .
Table 2: Antimicrobial Activity Against Laboratory Strains
| Microbe | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies
In a notable case study involving the synthesis and evaluation of various naphthyridine derivatives, researchers synthesized a series of compounds and tested their biological activities. The study demonstrated that structural modifications significantly influenced both anticancer and antimicrobial activities .
Q & A
Q. What are the standard synthetic routes for 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile?
The compound is typically synthesized via hydrolysis of its nitrile precursor under controlled acidic or alkaline conditions. For example, 1,8-naphthyridinecarbonitriles can be hydrolyzed using 9M H₂SO₄ at 130°C to yield carboxylic acid derivatives (86% yield) . Alternative routes include coupling reactions with substituted amines or aryl groups in DMF at 120°C using Na₂CO₃/KI as catalysts .
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
Characterization involves:
- Elemental analysis (e.g., C, H, N percentages matching theoretical values) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methyl group integration .
- IR spectroscopy to identify nitrile (C≡N) stretches (~2200 cm⁻¹) and carbonyl groups .
- Mass spectrometry (e.g., m/z 551 [M⁺] for related derivatives) .
Q. What safety protocols are recommended for handling 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile?
- Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a well-ventilated fume hood to prevent inhalation of vapors .
- Store in dry, airtight containers away from ignition sources to mitigate electrostatic hazards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives?
- Temperature modulation : Higher temperatures (e.g., 130°C in H₃PO₄) improve cyclization efficiency for naphthyridine cores .
- Catalyst selection : KI/Na₂CO₃ in DMF enhances coupling reactions with aryl acetamides .
- Solvent choice : Ethanol/water mixtures under reflux facilitate controlled hydrolysis of nitriles to amides (51% yield) .
Q. How should researchers address contradictory cytotoxicity data across studies?
- Validate assay conditions : Compare MTT assay results against MCF7 cells with controls for solvent interference (e.g., DMSO toxicity thresholds) .
- Structure-activity analysis : Test methyl-substituted vs. unsubstituted derivatives to isolate steric/electronic effects on bioactivity .
- Cross-validate cell lines : Replicate experiments in non-cancerous cell lines to rule out non-specific cytotoxicity .
Q. What strategies enhance the bioactivity of 1,8-naphthyridine derivatives via functionalization?
- Electron-withdrawing groups : Introduce nitro or sulfonamide moieties at the 3-position to improve antibacterial activity .
- Piperazine/piperidine coupling : Attach these groups via acetamide linkers to modulate pharmacokinetic properties (e.g., logP, solubility) .
- Ultrasound-assisted synthesis : Reduces reaction time (4–8 h vs. 24 h thermal methods) for triazolo-naphthyridine hybrids .
Methodological Considerations
Q. What techniques resolve challenges in regioselective methylation?
- Directed ortho-metalation : Use bulky bases (e.g., LDA) to selectively methylate the 5,6,7 positions .
- Protecting group strategies : Temporarily block reactive sites (e.g., nitrile groups) during methylation .
Q. How can computational modeling guide derivative design?
- Docking studies : Predict interactions with mycobacterial enzyme targets (e.g., enoyl-ACP reductase) using AutoDock Vina .
- QSAR models : Correlate substituent electronegativity with anti-tubercular IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
